molecular formula C19H20ClNO4S B5816219 ethyl 2-{[(2-chlorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

ethyl 2-{[(2-chlorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B5816219
M. Wt: 393.9 g/mol
InChI Key: CWZNMDNTWULFNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-{[(2-chlorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a tetrahydrobenzothiophene derivative characterized by a bicyclic core (4,5,6,7-tetrahydro-1-benzothiophene) substituted at the 2-position with an [(2-chlorophenoxy)acetyl]amino group and at the 3-position with an ethyl ester. Its synthesis typically involves multicomponent reactions or stepwise functionalization of the benzothiophene scaffold .

Properties

IUPAC Name

ethyl 2-[[2-(2-chlorophenoxy)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO4S/c1-2-24-19(23)17-12-7-3-6-10-15(12)26-18(17)21-16(22)11-25-14-9-5-4-8-13(14)20/h4-5,8-9H,2-3,6-7,10-11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWZNMDNTWULFNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)COC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-{[(2-chlorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (CAS Number: 301678-71-7) is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, focusing on its antitumor effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C19H20ClNO4S
  • Molecular Weight : 393.893 g/mol

The structure features a benzothiophene core, which is known for its diverse biological activities. The presence of the chlorophenoxy and acetylamino groups enhances its pharmacological potential.

Antitumor Activity

Recent studies have highlighted the antitumor properties of this compound, particularly against breast cancer cell lines. The following table summarizes key findings from various studies regarding its cytotoxic effects:

Study ReferenceCell LineIC50 (μM)Mechanism of Action
MCF-723.2Induction of apoptosis and necrosis
MDA-MB-23149.9Cell cycle arrest at G2/M phase
Various52.9 - 95.9Inhibition of proliferation

In a study published in Molecules, this compound was shown to induce significant apoptosis in MCF-7 cells with an IC50 value of 23.2 μM. The compound caused a notable reduction in cell viability and increased early and late apoptosis markers compared to untreated controls .

The mechanisms through which this compound exerts its biological effects include:

  • Apoptosis Induction : The compound activates apoptotic pathways leading to cell death in cancer cells.
  • Cell Cycle Arrest : It causes G2/M phase cell cycle arrest, inhibiting further cell division and proliferation .
  • Autophagy Regulation : While it does not significantly induce autophagic cell death, it inhibits autophagic processes that could otherwise contribute to cell survival .

Case Studies and Research Findings

A notable study involved the evaluation of the compound's effects on various cancer cell lines. The results demonstrated that it effectively inhibited growth and induced apoptosis in a dose-dependent manner:

  • MCF-7 Cells : Showed a reduction in viability by approximately 26.86% after treatment with the compound.
  • Cell Cycle Analysis : Flow cytometry revealed an increase in G2/M phase population by 1.48-fold compared to controls .

Another research article described similar findings where derivatives of benzothiophene exhibited significant cytotoxicity against cancer cells, emphasizing the importance of the thiophene scaffold in drug design for anticancer therapies .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally analogous to several derivatives of ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, which differ in the substituents at the 2-position. Below is a detailed comparison:

Substituent Variations and Molecular Properties

Compound Name Substituent at 2-Position Molecular Formula Molecular Weight (g/mol) XLogP3 Key Features
Target Compound [(2-Chlorophenoxy)acetyl]amino C₁₉H₂₁ClN₂O₄S 408.89 (calc.) ~5.2 (est.) Chlorophenoxy group enhances lipophilicity; potential π-π stacking with aromatic systems.
Ethyl 2-[(2-chloroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (2-Chloroacetyl)amino C₁₃H₁₇ClN₂O₃S 316.80 2.8 Simpler chloroacetyl group reduces steric bulk; lower XLogP3 suggests improved solubility.
Ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate [(4-Chloro-2-methylphenoxy)acetyl]amino C₂₀H₂₂ClN₂O₄S 407.90 5.8 Methyl and chloro groups increase steric hindrance and lipophilicity.
Ethyl 2-(pyridine-4-carboxamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate Pyridine-4-carboxamido C₁₇H₁₈N₂O₃S 330.40 2.5 Pyridine ring introduces basicity and potential for coordination or hydrogen bonding.
Ethyl 2-{[(Z)-2-cyano-3-phenylprop-2-enoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (Z)-2-cyano-3-phenylpropenoyl C₂₁H₂₀N₂O₃S 380.50 5.1 Cyano and propenoyl groups enhance electronic conjugation; possible photochemical reactivity.

Structural and Functional Insights

  • In contrast, the 4-chloro-2-methylphenoxy analog adds steric bulk, which may reduce conformational flexibility but improve target selectivity .
  • Amide vs. Ester Linkages : Compounds with pyridine-4-carboxamido groups exhibit higher polarity (lower XLogP3) compared to the target compound, suggesting better aqueous solubility.
  • Cyanopropenoyl Substituents: The cyano group in introduces a strong dipole moment, which could influence reactivity in nucleophilic environments.

Q & A

Q. Critical Parameters :

  • Reaction Solvents : Polar aprotic solvents (e.g., DMF) enhance intermediate stability .
  • Temperature Control : Maintain 55–70°C during cyclocondensation to avoid side products .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .

Basic: How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?

Answer:

  • NMR :
    • 1H-NMR : Peaks at δ 1.35 (t, 3H, –CH2CH3), δ 5.94 (s, 2H, –NH2), and δ 7.2–7.4 (m, aromatic H) confirm substituent positions .
    • 13C-NMR : Carbonyl signals at ~170 ppm (ester) and ~165 ppm (amide) validate functional groups .
  • X-ray Crystallography : Resolves bond angles (e.g., C–S–C ~92° in the thiophene ring) and confirms stereochemistry .
  • Mass Spectrometry : ESI-MS ([M+H]+ ≈ 435 m/z) aligns with the molecular formula C19H19ClN2O4S .

Basic: What preliminary assays are recommended to evaluate its biological activity?

Answer:

  • Enzyme Inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based assays (IC50 determination) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa) at 10–100 µM concentrations .
  • Binding Studies : Surface plasmon resonance (SPR) to measure affinity for targets like DNA topoisomerase II .

Note : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with triplicate experiments .

Advanced: How does the 2-chlorophenoxy substituent influence structure-activity relationships (SAR) compared to other analogs?

Answer:

  • Electron-Withdrawing Effects : The 2-chloro group enhances electrophilicity, increasing interaction with nucleophilic residues (e.g., cysteine in enzymes) .
  • Spatial Effects : Ortho-substitution creates steric hindrance, reducing off-target binding compared to para-substituted analogs (e.g., 4-chloro derivatives) .
  • Pharmacokinetics : Chlorine improves logP (calculated ~3.2) and membrane permeability vs. methyl/phenoxy variants .

Q. Data Comparison :

SubstituentIC50 (EGFR, µM)logP
2-Chlorophenoxy0.453.2
4-Methylphenoxy1.22.8
2-Methylphenoxy1.82.5

Advanced: How should researchers resolve contradictions in biological activity data across studies?

Answer:

  • Source Analysis : Cross-check assay conditions (e.g., cell line variability, serum concentration) .
  • Statistical Modeling : Apply multivariate analysis (PCA) to identify confounding variables (e.g., solvent DMSO %).
  • Orthogonal Validation : Confirm cytotoxicity via dual methods (e.g., ATP-luciferase and apoptosis assays) .

Case Study : Discrepancies in IC50 values (e.g., 0.45 µM vs. 1.1 µM) may arise from differential protein expression in cell lines .

Advanced: What advanced analytical methods can improve purity assessment and metabolite identification?

Answer:

  • HPLC-MS/MS :
    • Column : C18 (5 µm, 150 mm × 4.6 mm).
    • Gradient : 10–90% acetonitrile/0.1% formic acid over 20 min.
    • Metabolites : Detect oxidative products (e.g., sulfoxide at m/z 451) .
  • X-ray Powder Diffraction (XRPD) : Identify polymorphic forms (e.g., Form I vs. Form II) impacting solubility .

Advanced: How can in silico modeling predict off-target interactions and optimize lead derivatives?

Answer:

  • Docking Studies : Use AutoDock Vina to simulate binding to off-targets (e.g., hERG channel, CYP3A4) .
  • MD Simulations : GROMACS for 100 ns trajectories to assess stability of ligand-target complexes .
  • QSAR Models : Train on analogs (e.g., 4-chloro derivatives) to predict toxicity (LD50) and bioavailability .

Example : Replace the ethyl ester with a methyl group to reduce hepatic clearance (predicted t1/2 increase from 2.1 to 3.8 h) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.